Vardenafil oxopiperazine
Overview
Description
Vardenafil oxopiperazine is a compound related to Vardenafil, a phosphodiesterase-5 inhibitor. Its relevance lies in its connection to erectile dysfunction treatments, though it is not typically used for such purposes. The focus here is on its chemical and physical characteristics, excluding its pharmaceutical applications (Ashour, Rahman, & Kassem, 2014).
Synthesis Analysis
Vardenafil oxopiperazine is synthesized as a byproduct during the bulk drug synthesis of Vardenafil hydrochloride trihydrate. It is one of several impurities identified in this process (Reddy et al., 2012). The synthesis involves complex chemical reactions, where control over impurities is critical.
Molecular Structure Analysis
The molecular structure of Vardenafil oxopiperazine has been elucidated using mass spectrometry (MS), nuclear magnetic resonance (NMR), and other spectroscopic methods. These techniques reveal the detailed atomic arrangement and functional groups present in the molecule (Choi et al., 2008).
Chemical Reactions and Properties
While specific chemical reactions of Vardenafil oxopiperazine are not extensively documented, its related compound Vardenafil participates in reactions typical of phosphodiesterase-5 inhibitors. This includes interactions with cyclic guanosine monophosphate (cGMP) in the body. The compound's reactivity is likely influenced by its functional groups and molecular structure (Wang et al., 2008).
Physical Properties Analysis
The physical properties of Vardenafil oxopiperazine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and potential applications. For Vardenafil, studies have shown detailed crystallographic data, which might be similar to its oxopiperazine analog (Wheatley et al., 2018).
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and degradation, are closely tied to the molecular structure of Vardenafil oxopiperazine. These properties dictate how the compound interacts chemically and what transformations it might undergo under different conditions (Uslu et al., 2005).
Scientific Research Applications
Research shows that vardenafil is a potent PDE5 inhibitor, effectively improving sexual function in men with erectile dysfunction. This efficacy is seen in various populations, including those in Japan (K. Nagao et al., 2004) and as part of the ENDURANCE study (M. Rosenberg et al., 2009). Additionally, vardenafil has been explored for use in treating ischemic colitis in animal models, indicating its potential in vascular and platelet function-related applications (Mehmet Aziret et al., 2014).
Its effectiveness and tolerance are noted in various studies, including among men with diabetes mellitus or post-radical prostatectomy erectile dysfunction (G. Keating & L. Scott, 2003). Vardenafil has also been highlighted in the development of immunoassays for rapid screening in herbal products, demonstrating its relevance in detecting illegal additives (Jiebiao Guo et al., 2010).
Moreover, it has applications in treating conditions like pulmonary hypertension, showcasing antioxidant effects and improvements in lung inflammation and function in both animal models and human studies (J. Tanus-Santos, 2013), (You-fei Fan et al., 2013).
properties
IUPAC Name |
2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSUUGYWVEDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347796 | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vardenafil oxopiperazine | |
CAS RN |
448184-58-5 | |
Record name | Vardenafil oxopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARDENAFIL OXOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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